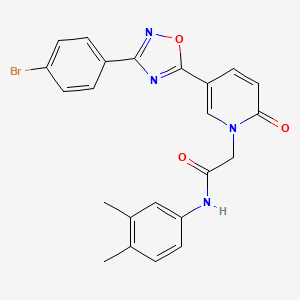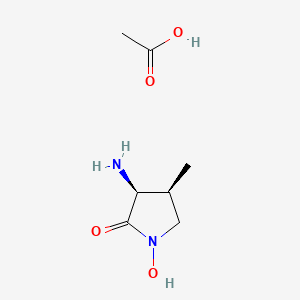![molecular formula C17H24N2O5S B3231717 N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide CAS No. 1328316-13-7](/img/structure/B3231717.png)
N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide
Vue d'ensemble
Description
N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of anion transporters and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, which leads to a decrease in anion transport. The exact mechanism of this compound binding to the transporter protein is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. Inhibition of chloride transport by this compound can lead to an increase in intracellular chloride concentration, which can affect a variety of cellular processes. Inhibition of bicarbonate transport by this compound can lead to a decrease in bicarbonate secretion in tissues such as the pancreas and salivary glands. This compound has also been shown to affect cell volume regulation, as well as the activity of ion channels and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide in lab experiments is its potency as an inhibitor of anion transporters. This compound has been shown to be effective at inhibiting anion transport in a variety of tissues and cell types. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to interact with a variety of proteins other than anion transporters, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide. One area of interest is the development of more specific inhibitors of anion transporters. This could help to reduce the potential for off-target effects and improve the specificity of experimental results. Another area of interest is the study of the role of anion transporters in disease states. For example, anion transporters have been implicated in the development of cystic fibrosis, and inhibitors of anion transporters such as this compound could be used to study the disease process and develop new treatments. Finally, there is interest in the development of new methods for delivering this compound to specific tissues or cells, which could help to improve the specificity and effectiveness of experimental results.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide has been widely used in scientific research as an inhibitor of anion transporters. It has been shown to inhibit chloride transport in a variety of tissues, including red blood cells, renal tubules, and airway epithelium. This compound has also been shown to inhibit bicarbonate transport in the pancreas and salivary glands. In addition, this compound has been used to study the role of anion transporters in a variety of physiological processes, including acid-base balance, fluid secretion, and cell volume regulation.
Propriétés
IUPAC Name |
4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(2)25(21,22)15-6-4-14(5-7-15)16(20)19-10-8-17(9-11-19)23-12-3-13-24-17/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBLGUVRLYQVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B3231648.png)

![N-(4-acetylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B3231661.png)
![N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B3231666.png)
![4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B3231667.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231675.png)
![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231680.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231695.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)
